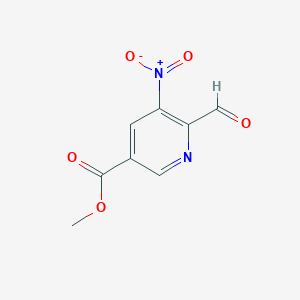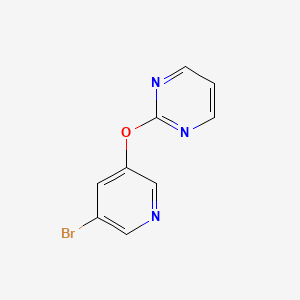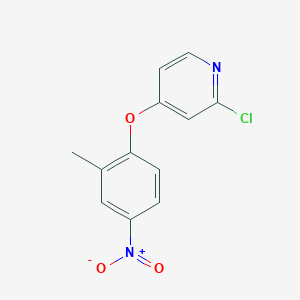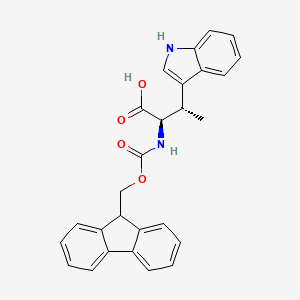
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) group and an indole moiety, making it a valuable intermediate in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid typically involves the protection of amino acids with the Fmoc group. This process can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Applications De Recherche Scientifique
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a building block in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The indole moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
- (2S)-2-((9H-Fluoren-9-ylmethoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Uniqueness
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is unique due to the presence of both the Fmoc group and the indole moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and peptide synthesis.
Propriétés
Formule moléculaire |
C27H24N2O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25+/m0/s1 |
Clé InChI |
BQNWBFVRNYOVCO-IVCQMTBJSA-N |
SMILES isomérique |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


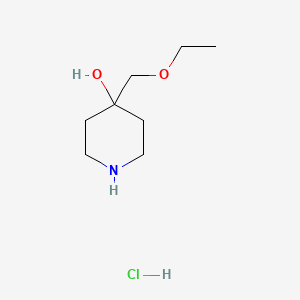
![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
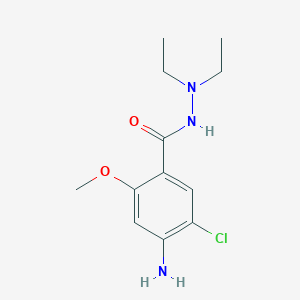
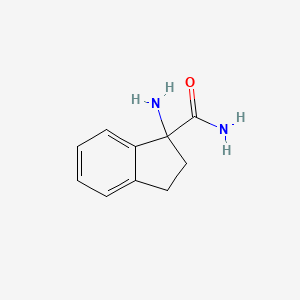
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
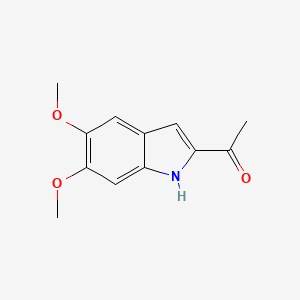
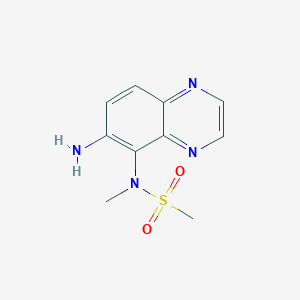
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)

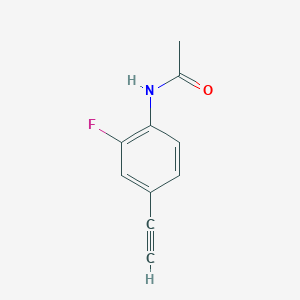
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
